Cystine disulfoxide

Description

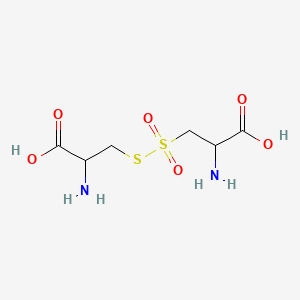

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O6S2 |

|---|---|

Molecular Weight |

272.3 g/mol |

IUPAC Name |

2-amino-3-(2-amino-2-carboxyethyl)sulfonylsulfanylpropanoic acid |

InChI |

InChI=1S/C6H12N2O6S2/c7-3(5(9)10)1-15-16(13,14)2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) |

InChI Key |

RXQXJZDPDXVIEN-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)N)SS(=O)(=O)CC(C(=O)O)N |

Synonyms |

cystine disulfoxide S-(2-amino-2-carboxyethylsulfonyl)-L-cysteine |

Origin of Product |

United States |

Mechanisms of Cystine Disulfoxide Formation and Interconversion

Oxidative Pathways of Disulfide Formation

The conversion of cysteine to cystine involves the oxidation of two thiol groups, typically facilitated by a loss of two electrons and two protons, to create a disulfide bond. This process can be mediated by a variety of enzymatic and non-enzymatic mechanisms.

Enzymatic Oxidation Processes

Enzymes play a pivotal role in efficiently and specifically catalyzing the formation of disulfide bonds within biological systems. These enzymes, known as oxidoreductases or thiol oxidases, often employ specific active site motifs to facilitate the electron transfer required for thiol oxidation.

Oxidoreductases and thiol oxidases are a class of enzymes that catalyze the oxidation of thiol groups to form disulfide bonds. A common feature among many of these enzymes is the presence of a conserved active site motif, typically a CXXC sequence (where X represents any amino acid). This motif allows the enzyme to cycle between reduced (dithiol) and oxidized (disulfide) states, facilitating the transfer of electrons from substrate thiols to an electron acceptor nih.govnih.govcapes.gov.brportlandpress.comfrontiersin.orgbiotechrep.irbiorxiv.org.

Bacterial Systems : In Gram-negative bacteria, the Dsb (Disulfide bond) system, comprising DsbA and DsbB, is critical for disulfide bond formation in the periplasm. DsbA acts as the primary disulfide bond donor, transferring electrons from substrate proteins to its own active site disulfide bond. DsbB, a membrane-bound protein, re-oxidizes DsbA, often using ubiquinone as a cofactor, thereby regenerating DsbA's catalytic activity nih.govnih.govcapes.gov.brportlandpress.comfrontiersin.orgbiotechrep.irbiorxiv.org. In Gram-positive bacteria, enzymes like MdbA have been identified as key thiol-disulfide oxidoreductases nih.gov.

Eukaryotic Systems : In eukaryotes, the endoplasmic reticulum (ER) is the primary site for oxidative protein folding. The flavoprotein Ero1p is a key thiol oxidase in the ER, catalyzing the transfer of electrons from dithiols to molecular oxygen, producing hydrogen peroxide (H₂O₂) as a byproduct and thereby generating disulfide bonds in proteins annualreviews.orgfrontiersin.orgescholarship.org. Other sulfhydryl oxidases, such as Quiescin sulfhydryl oxidase (QSOX), also contribute to disulfide bond formation in various cellular compartments and extracellular spaces capes.gov.br. Quiescin sulfhydryl oxidases (QSOX) catalyze the reaction: 2 R'C(R)SH + O₂ → R'C(R)S-S(R)CR' + H₂O₂ researchgate.netpnas.org.

Protein disulfide isomerase (PDI) is a highly conserved enzyme found in the endoplasmic reticulum of eukaryotes and the periplasm of bacteria. PDI is a multifunctional protein that not only catalyzes the formation of disulfide bonds but also isomerizes (reshuffles) incorrectly formed disulfide bonds and acts as a molecular chaperone capes.gov.brfrontiersin.orgnih.govresearchgate.netebi.ac.uknih.govwikipedia.orgplos.orgmdpi.combmbreports.orgnih.gov.

PDI typically contains multiple thioredoxin-like domains, with at least one or two containing the active site motif (often CGHC or CXXC) essential for its redox activity ebi.ac.ukwikipedia.orgplos.orgnih.govfrontiersin.org. The catalytic mechanism involves the formation of a transient mixed disulfide intermediate between PDI and the substrate protein's thiol group, followed by the formation of the protein's own disulfide bond and the release of reduced PDI. Reduced PDI is subsequently re-oxidized by other enzymes, such as Ero1p in eukaryotes frontiersin.orgescholarship.orgnih.govresearchgate.netebi.ac.uknih.gov. PDI's ability to catalyze both oxidation and isomerization is critical for ensuring the correct folding and stability of proteins containing disulfide bonds frontiersin.orgnih.govresearchgate.netebi.ac.uknih.govwikipedia.org.

Non-Enzymatic Oxidation Processes

Disulfide bond formation can also occur through non-enzymatic pathways, driven by chemical oxidants or specific environmental conditions.

In the absence of enzymes, the thiol groups of cysteine can be oxidized to form disulfide bonds through direct chemical oxidation. This process often requires the presence of mild oxidizing agents or specific pH conditions. While spontaneous oxidation can occur, it is generally slow and less specific compared to enzymatic catalysis. The reactivity of thiols is influenced by their pKa values and the surrounding microenvironment, which can modulate the rate of oxidation creative-proteomics.comphysiology.org.

Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide (B77818) radicals (O₂•⁻), are potent oxidants that can directly oxidize cysteine thiols to form disulfide bonds frontiersin.orgupf.edu. Hydrogen peroxide, in particular, can react with the thiolate form of cysteine to produce sulfenic acid (RSOH), which can then further react to form disulfides upf.edu. While ROS can contribute to disulfide bond formation, their reactivity is often modulated by cellular antioxidant systems and the presence of specific enzymes that scavenge ROS or utilize them for controlled oxidation processes frontiersin.orgupf.edu. The rate constants for ROS-mediated thiol oxidation are highly dependent on the specific ROS, the cysteine residue's microenvironment, and the presence of catalysts like superoxide dismutase nih.govportlandpress.comphysiology.orgupf.edu.

Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a fundamental reaction where a thiol (or more accurately, a thiolate anion) reacts with a disulfide bond, leading to the formation of a new disulfide and a free thiol. This process is central to disulfide bond rearrangement, reduction, and formation in biological systems and chemical synthesis.

The primary mechanism for thiol-disulfide exchange involves a nucleophilic attack by a thiolate anion (RS-) on one of the sulfur atoms of a disulfide bond (R'-S-S-R''). This reaction proceeds via an SN2-like mechanism, where the thiolate acts as the nucleophile, attacking the electrophilic sulfur atom of the disulfide. This attack leads to the displacement of one of the sulfur atoms, forming a new disulfide bond and releasing a free thiol.

The reaction can be represented as: R-S- + R'-S-S-R'' → [R-S-S(S)-R'']- → R-S-S-R' + R''-S-

Studies on cyclic disulfides, such as cyclo-L-cystine, have revealed that the nucleophilic substitution at sulfur can follow an addition-elimination mechanism, involving a transient hypercoordinate sulfur intermediate, rather than a direct SN2 pathway typical for carbon centers acs.org. This mechanism is influenced by the strain within the disulfide ring.

Several factors significantly influence the rate and direction of thiol-disulfide exchange reactions:

pH: The reaction rate is highly dependent on pH, primarily because the nucleophilicity of the thiolate anion (RS-) is orders of magnitude greater than that of the neutral thiol (RSH) nih.govwikipedia.org. At physiological pH values around 7-8, where thiols begin to deprotonate, the concentration of the highly reactive thiolate anion increases, accelerating the exchange. Below a thiol's pKa, the reaction is significantly slower due to the lower concentration of the thiolate wikipedia.orgnih.gov.

Thiol pKa: The pKa of the attacking thiol is critical. Thiols with pKa values close to the reaction pH are ideal for efficient exchange, as they maximize the concentration of the nucleophilic thiolate without being too basic nih.govmdpi.com.

Solvent: The nature of the solvent plays a crucial role. Aprotic solvents, particularly those with lower dielectric constants, can catalyze thiol-disulfide exchange compared to polar protic solvents like water. This is attributed to the stabilizing effect of aprotic solvents on the transition state, which has a more delocalized negative charge, compared to the reactants nih.govnih.govumaine.edumdpi.com. Hydrophobic environments have also been shown to lower the activation energy for thiol-disulfide exchange nih.govresearchgate.net.

Steric and Electrostatic Interactions: The local environment, including steric hindrance and electrostatic interactions, can modulate the reactivity of the sulfur centers and influence the regioselectivity and kinetics of the exchange rsc.orgrsc.org.

Mechanical Force: Mechanical stress applied to disulfide bonds can also influence their reactivity, potentially lowering activation barriers for reduction and exchange rsc.orgpnas.orgub.edu.

Thiol-disulfide exchange can occur both within a single molecule (intramolecular) or between different molecules (intermolecular).

Intermolecular Exchange: This involves a thiol from one molecule reacting with a disulfide bond on another molecule. This is a common mechanism in protein folding and disulfide bond scrambling wikipedia.orguwaterloo.caresearchgate.net.

Intramolecular Exchange: In this process, a thiol group within the same molecule attacks an existing disulfide bond. This is particularly relevant in protein folding, where it allows for the rearrangement of disulfide bonds to achieve the correct tertiary structure, a process often referred to as disulfide shuffling wikipedia.orgrsc.orguwaterloo.ca.

Theoretical and Experimental Insights into Reaction Mechanisms

Computational chemistry and advanced experimental techniques provide deep insights into the intricate details of thiol-disulfide exchange reactions.

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, transition states, and energy profiles of disulfide bond reactions. These studies help in understanding the fundamental processes of S-S and C-S bond cleavage and formation acs.orgnih.govacs.orgnih.govresearchgate.net.

For instance, studies on the reaction of thiolate with cyclo-L-cystine using DFT have shown that the nucleophilic substitution at sulfur proceeds via an addition-elimination mechanism, involving a hypercoordinate sulfur intermediate acs.org. Such calculations also reveal the distribution of charge density in transition states, which helps rationalize solvent effects nih.govresearchgate.net. Research into the UV-induced cleavage of disulfide bonds has also utilized quantum chemical calculations to map excited-state dynamics and relaxation pathways, identifying competitive participation of triplet states in bond cleavage researchgate.net.

Computational modeling, including molecular dynamics (MD) simulations, provides a dynamic view of thiol-disulfide exchange processes. These simulations can track the movement of atoms and molecules over time, revealing reaction pathways and the influence of environmental factors.

MD simulations have been used to study the role of mechanical force on disulfide bond rupture and exchange, showing how applied forces can alter reaction mechanisms and kinetics pnas.orgub.eduplos.orgnih.gov. QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed to accurately model the chemical reactions within a larger molecular environment, providing detailed insights into transition states and activation energies nih.govresearchgate.netxtalpi.com. These studies have confirmed that hydrophobic environments can significantly catalyze thiol-disulfide exchange, potentially by orders of magnitude, by stabilizing the transition state nih.govresearchgate.net. Furthermore, computational modeling helps in understanding the regioselectivity of exchanges in complex biological molecules by analyzing electrostatic interactions and structural factors rsc.orgrsc.org.

Advanced Studies in Cystine Disulfoxide Reactivity

Photochemistry of the Cystine Disulfide Bridge

The disulfide bond is a known chromophore that absorbs ultraviolet (UV) radiation, leading to a cascade of photochemical events. The presence of sulfoxide (B87167) moieties in cystine disulfoxide is anticipated to modulate the electronic properties of the disulfide bridge, potentially influencing its photochemical behavior.

UV-Induced Homolytic Bond Cleavage

Upon absorption of UV radiation, the primary photochemical event for disulfide bonds is the homolytic cleavage of the sulfur-sulfur (S-S) bond. nih.govnih.gov This process involves the symmetrical breaking of the covalent bond, resulting in the formation of two sulfur-centered radicals. For cystine, the parent compound of cystine disulfoxide, this reaction is well-documented and proceeds with a high quantum yield, indicating an efficient conversion of light energy into chemical change. nih.govnih.gov It is hypothesized that a similar homolytic cleavage occurs in cystine disulfoxide, leading to the generation of two cysteinyl-S-sulfoxide radicals. The energy of the UV photon is utilized to overcome the dissociation energy of the S-S bond, which for typical disulfides is in the range of 60-70 kcal/mol.

Formation and Decay of Thiyl Radicals

Recent studies using femtosecond X-ray absorption spectroscopy on L-cystine in aqueous solution have provided detailed insights into the dynamics of thiyl radical formation and decay. These studies reveal that upon UV irradiation, thiyl radicals are the primary photoproducts. A significant portion of these radicals undergoes ultrafast geminate recombination, where the original disulfide bond reforms within a solvent cage on a picosecond timescale. nih.govnih.govresearchgate.netresearchgate.net This rapid recombination contributes to a degree of photostability for the disulfide bridge.

The decay of thiyl radicals is a complex process influenced by several factors, including the solvent environment and the presence of other reactive species. The table below summarizes key kinetic parameters for the decay of thiyl radicals derived from the photolysis of L-cystine, which can serve as a model for the expected behavior of radicals from cystine disulfoxide.

| Parameter | Value | Description |

| Primary Photoproduct | Thiyl Radicals (CysS•) | Formed via homolytic cleavage of the S-S bond upon UV irradiation. nih.govnih.gov |

| Quantum Yield of Recombination | >80% within 20 ps | A large fraction of the initially formed thiyl radicals recombine geminately. nih.govnih.govresearchgate.netresearchgate.net |

| Initial Decay Timescale | Picoseconds | Ultrafast decay due to geminate recombination. nih.govnih.govresearchgate.netresearchgate.net |

Secondary Photoproduct Generation and Reaction Dynamics

Following the initial formation of thiyl radicals, a series of secondary reactions can occur, leading to a diverse range of photoproducts. One significant secondary product identified in the photolysis of cystine is the perthiyl radical (CysSS•). nih.govnih.govresearchgate.netresearchgate.net It is proposed that this radical is formed from a vibrationally excited parent molecule that asymmetrically fragments along a carbon-sulfur bond following geminate recombination of the initial thiyl radicals. nih.govnih.govresearchgate.netresearchgate.net

Reactions with Exogenous Oxidants and Reductants

The disulfide bridge in cystine disulfoxide is also susceptible to attack by exogenous oxidizing and reducing agents. Of particular biological relevance are reactions with reactive oxygen species (ROS), such as the hydroxyl radical (•OH).

Interaction with Hydroxyl Radicals

The hydroxyl radical is a highly reactive and non-selective oxidant. Its reaction with disulfides is known to be a diffusion-controlled process. pnas.org Mass spectrometry studies on the reaction of hydroxyl radicals with cysteine disulfides have revealed a two-step mechanism. The initial step involves a backside attack of the hydroxyl radical on one of the sulfur atoms, leading to the cleavage of the disulfide bond and the formation of a sulfenic acid (–SOH) and a thiyl radical (–S•) pair. pnas.org

For cystine disulfoxide, the interaction with a hydroxyl radical is expected to proceed similarly, with the initial attack leading to the cleavage of the S-S bond. The presence of the sulfoxide groups may influence the electron density at the sulfur atoms, potentially affecting the site of initial attack and the subsequent reaction pathways.

Formation of Sulfenic, Sulfinic, and Sulfonic Acid Derivatives

The initial products of the reaction between a disulfide and a hydroxyl radical, namely sulfenic acid and a thiyl radical, are themselves reactive and can undergo further oxidation. Sulfenic acids are known to be potent antioxidants. pnas.org The thiyl radical can react with molecular oxygen to form a sulfinyl radical. nih.gov

Subsequent reactions with other ROS or further oxidation can lead to the formation of more stable, higher oxidation state sulfur species, including sulfinic acid (–SO₂H) and sulfonic acid (–SO₃H). pnas.org These oxidized derivatives represent key products in the oxidative degradation pathway of disulfides. The formation of these derivatives from cystine disulfoxide would signify a significant alteration of its chemical structure and biological properties.

The table below outlines the proposed reaction pathway for the interaction of a generic disulfide with hydroxyl radicals, which provides a model for the expected reactivity of cystine disulfoxide.

| Reaction Step | Reactants | Products | Significance |

| Initial Attack | R-S-S-R + •OH | R-SOH + R-S• | Cleavage of the disulfide bond and formation of sulfenic acid and a thiyl radical. pnas.org |

| Secondary Oxidation (Thiyl Radical) | R-S• + O₂ | R-SO• | Formation of a sulfinyl radical in the presence of oxygen. nih.gov |

| Further Oxidation | R-SOH / R-SO• + Oxidants | R-SO₂H, R-SO₃H | Formation of stable, higher oxidation state sulfur species. pnas.org |

Cystine Disulfoxide in Protein Architecture and Dynamics

Structural Roles in Protein Folding and Stability

The conversion of a stable disulfide bond to a reactive thiosulfinate intermediate fundamentally alters its structural contribution from one of stabilization to one of transition, initiating pathways that can lead to profound changes in protein conformation and integrity.

Disulfide bonds formed between two cysteine residues are critical covalent cross-links that stabilize the tertiary and quaternary structures of many proteins, particularly those secreted into the oxidizing extracellular environment. wikipedia.orgmonash.eduyoutube.com These bonds act as molecular staples, locking a polypeptide chain into its correct three-dimensional conformation, which is essential for its biological activity. bbk.ac.ukresearchgate.net

The oxidation of this stabilizing cystine linkage to a cystine disulfoxide (thiosulfinate) does not enhance this stability. Instead, it creates a chemically reactive and unstable intermediate. researchgate.netacs.org This thiosulfinate is susceptible to further reactions, including cleavage of the original sulfur-sulfur bond. researchgate.netnih.gov Therefore, the formation of a cystine disulfoxide is generally a destabilizing event for the native protein structure, marking a departure from the conformational rigidity conferred by the original disulfide bond.

The presence of multiple disulfide bonds imparts significant rigidity to a protein's structure, which in turn often increases its resistance to proteolytic degradation. rsc.orgrsc.org This stability is crucial for proteins that must function in harsh environments, such as the digestive tract or extracellular space.

The formation of a cystine disulfoxide compromises this rigidity. The introduction of an oxygen atom onto one of the sulfur atoms creates a reactive site that can lead to the scission of the disulfide bond. researchgate.netnih.gov The cleavage of this covalent cross-link can lead to partial or complete unfolding of the protein, exposing previously buried peptide bonds to proteases and thereby decreasing its resistance to proteolysis. This contrasts sharply with the protective role of the parent disulfide bond.

The specific pairing of cysteine residues to form a unique pattern of disulfide bonds, known as disulfide connectivity, is fundamental to establishing the correct protein fold. nih.govnih.gov These connections create specific loops and domains, dictating the final protein conformation.

The oxidation to a cystine disulfoxide creates a highly reactive intermediate that can disrupt this native connectivity. Thiosulfinates have been shown to have half-lives of several hours, during which they can react with other thiol-containing molecules, such as glutathione (B108866) (GSH). researchgate.netnih.gov This reaction results in the cleavage of the original disulfide bond and the formation of a mixed disulfide, a process known as glutathionylation. researchgate.netnih.gov This event breaks the original covalent link, leading to significant conformational changes and altering the protein's structure and function.

| Property | Cystine (Disulfide Bond) | Cystine Disulfoxide (Thiosulfinate) |

|---|---|---|

| Chemical Nature | Stable covalent bond (R-S-S-R') | Reactive, transient intermediate (R-S(O)-S-R') |

| Role in Stability | Major contributor to structural stability and rigidity. wikipedia.orgmonash.edu | Generally destabilizes the native structure. researchgate.net |

| Reactivity | Relatively stable, can be reduced by cellular reductants. | Highly reactive; susceptible to reaction with thiols (e.g., GSH) or hydrolysis. nih.govnih.gov |

| Impact on Conformation | Defines and maintains the native tertiary and quaternary structure. bbk.ac.uk | Initiates conformational changes by disrupting the original disulfide link. researchgate.net |

| Typical Location | Abundant in extracellular and secreted proteins. wikipedia.org | Formed as a transient intermediate during oxidative stress or redox signaling. acs.org |

Functional Implications in Protein Regulation

The conversion of a structural disulfide to a cystine disulfoxide serves as a powerful mechanism for regulating protein activity. This modification acts as a redox-sensitive switch, translating an oxidative signal into a functional cellular response.

The formation of a cystine disulfoxide can function as an allosteric switch. The localized chemical change at the disulfide bond can trigger long-range conformational changes in other parts of the protein, thereby modulating its activity without directly altering the active site. biorxiv.orgresearchgate.net Cysteine-based redox switches are recognized as providing an allosteric mechanism for enzymes to respond rapidly to changes in the cellular redox environment. biorxiv.orgresearchgate.net The oxidation of a disulfide to a thiosulfinate is a key step in this process, initiating a cascade of structural rearrangements that can activate or inhibit the protein's function.

While many disulfide bonds are purely structural, a growing number are being identified as "redox-active" or "regulatory." nih.govnih.gov The reversible oxidation of these specific disulfides plays a direct role in controlling protein function. The first step in this regulatory oxidation is often the formation of a thiosulfinate intermediate. researchgate.netacs.org

This process effectively converts a stable structural link into a dynamic regulatory switch. For example, oxidation of a protein's disulfide bond by reactive oxygen species (ROS) can generate a thiosulfinate. This intermediate can then react with intracellular glutathione to form a glutathionylated protein. nih.govnih.gov This glutathionylation is a well-established signaling mechanism that can alter enzyme activity, protein localization, or protein-protein interactions. researchgate.net In this context, the cystine disulfoxide is not the final state but the critical intermediate that enables the disulfide to function as a sensor and transducer of redox signals. acs.orgnih.gov

| Protein/System | Oxidant | Intermediate Formed | Final Modification/Outcome | Functional Implication |

|---|---|---|---|---|

| Alpha-lactalbumin | HOCl, ONOOH | Thiosulfinate | Glutathionylation (reaction with GSH). researchgate.net | Demonstrates a pathway for redox-dependent signaling and protein modification. researchgate.net |

| Human Serum Albumin / Immunoglobulins | Singlet Oxygen (1O2) | Thiosulfinate or Peroxyl Adduct | Glutathionylation (reaction with GSH). nih.gov | Highlights a novel pathway for forming glutathionylated proteins via photo-oxidation, relevant to cell signaling. nih.gov |

| General Extracellular Proteins | HOCl, ONOOH, H2O2 | Thiosulfinate | Disulfide cleavage, polymerization, or thiolation. nih.gov | Provides a route to protein modification and potential damage or signaling in vivo. nih.gov |

| Garlic-derived compounds (Allicin) | (Self-condensation of sulfenic acid) | Thiosulfinate (Allicin) | S-thioallylation of protein thiols. nih.govresearcher.life | Acts as an antimicrobial by causing disulfide stress and modifying redox-sensitive proteins. nih.govresearcher.life |

Post-Translational Modifications Involving Disulfide Bonds

The sulfur atoms within a cystine disulfide bridge (-S-S-) are not inert; they can be targeted by reactive oxygen species (ROS), resulting in a range of oxidized products. This "overoxidation" of the disulfide bond is a significant post-translational modification that can profoundly alter a protein's structure and biological activity. The primary products of this oxidation are thiosulfinates (cystine S-monoxide) and the more highly oxidized α-disulfoxides (cystine S,S-dioxide), collectively referred to under the broader term "cystine disulfoxide."

Formation of Cystine Disulfoxide and Related Species

The formation of these oxidized disulfide species can occur through both non-enzymatic and enzymatic pathways, turning a stable structural linkage into a reactive site.

Non-Enzymatic Formation: In environments characterized by oxidative stress, disulfide bonds can react directly with various ROS. Potent oxidants like singlet oxygen, peroxynitrite, and hypochlorous acid can attack one of the sulfur atoms of the disulfide bridge. nih.gov This initial attack typically yields a thiosulfinate (R-S(O)-S-R), a reactive intermediate. umich.edu This species is often unstable and can undergo further reactions. For instance, the thiosulfinate intermediate is susceptible to nucleophilic attack by low-molecular-weight thiols like glutathione (GSH), leading to the cleavage of the original disulfide bond and the formation of a mixed disulfide, a process known as S-glutathionylation. nih.govumich.edu This pathway provides a route to protein glutathionylation even for proteins that lack free cysteine residues. umich.edu

Enzymatic Pathways: While direct oxidation by ROS is a major route, enzymatic processes also mediate the formation and, crucially, the reduction of these oxidized species. For example, the reduction of cysteine sulfinic acid in peroxiredoxin by the enzyme sulfiredoxin proceeds through a protein-protein thiosulfinate intermediate. nih.gov This highlights a controlled, catalytic role for these oxidized disulfide species in cellular signaling and repair mechanisms. The existence of such enzymatic pathways underscores that the formation of cystine disulfoxide is not merely a result of random oxidative damage but can be a regulated cellular event.

Impact on Protein Architecture and Dynamics

Structural Perturbations: The oxidation of a disulfide bond to a thiosulfinate or α-disulfoxide introduces polarity and steric bulk into what was a relatively nonpolar, compact linkage. This can lead to significant local and sometimes global conformational changes in the protein. lsuhsc.edu The ideal dihedral angle for a stable disulfide bond is approximately ±90°; oxidation can introduce strain that distorts this geometry, potentially destabilizing the protein's tertiary structure. nih.gov

Functional Modulation (Redox Switching): The most significant consequence of disulfide bond oxidation is its role as a "redox switch." A stable, structural disulfide bond can be converted into a labile, reactive thiosulfinate. This modification can serve to regulate protein activity in response to changes in the cellular redox environment. researchgate.net For instance, certain disulfide bonds in proteins like integrins and von Willebrand factor act as allosteric switches; their cleavage, which can be initiated by oxidation, triggers conformational changes that alter their ligand-binding capabilities and biological function. lsuhsc.edunih.gov This reversible modification allows proteins to respond dynamically to oxidative signals, modulating cellular processes like cell adhesion and blood coagulation. lsuhsc.edunih.gov

The table below summarizes key research findings on proteins where the oxidation of disulfide bonds serves a regulatory function.

| Protein Family/Example | Oxidized Disulfide Species | Method of Formation | Functional Consequence |

| Integrins (e.g., αIIbβ3) | Disulfide Cleavage (Thiol/Disulfide Exchange) | Reduction by agents like dithiothreitol (B142953), potentially initiated by redox changes. | Activation of the integrin, leading to conformational changes and exposure of ligand-binding sites. lsuhsc.edu |

| von Willebrand Factor (vWF) | Allosteric Disulfide Reduction | Thiol-disulfide exchange, regulated by enzymes like thrombospondin-1. | Modulation of vWF multimer size, affecting its role in hemostasis. nih.gov |

| Peroxiredoxin (Prx) | Protein-Thiosulfinate Intermediate | Enzymatic reaction with sulfiredoxin (Srx) during the catalytic cycle. | Key intermediate in the ATP-dependent reduction of cysteine sulfinic acid, regenerating Prx activity. nih.gov |

| General Secretory Proteins | Thiosulfinates, S-Glutathionylation | Non-enzymatic oxidation by ROS (e.g., singlet oxygen) followed by reaction with glutathione. | Can lead to disulfide bond cleavage and glutathionylation, altering protein stability and signaling functions. nih.gov |

Metabolic and Cellular Roles of Cystine Disulfoxide

Pathways of Cysteine and Cystine Metabolism

The metabolism of cysteine and its oxidized dimer, cystine, is central to cellular function, providing the building blocks for proteins and essential sulfur-containing molecules. The availability of intracellular cysteine is a critical determinant of the cell's redox state.

Transsulfuration Pathway in Cysteine Biosynthesis

Cells can synthesize cysteine de novo through the transsulfuration pathway, which links methionine metabolism to cysteine production. nih.govnih.gov This pathway is essential for maintaining cysteine homeostasis, especially when extracellular sources are limited. nih.govcell.com The process involves the transfer of a sulfur atom from methionine to serine. nih.gov

The key steps in the reverse transsulfuration pathway, which is active in humans, are:

Methionine is converted to homocysteine through the intermediate S-adenosylmethionine (SAM). wikipedia.org

The enzyme Cystathionine β-Synthase (CBS) catalyzes the condensation of homocysteine with serine to form cystathionine. nih.govresearchgate.net

Cystathionine γ-Lyase (CGL or CTH) then cleaves cystathionine to produce cysteine and α-ketobutyrate. nih.govwikipedia.orgresearchgate.net

This pathway is vital in various tissues; for instance, it supplies approximately half of the cysteine used for glutathione (B108866) production in liver cells. nih.gov The activity of the transsulfuration pathway is regulated by the availability of its precursors and the cellular demand for cysteine. nih.gov

| Enzyme | Reaction Catalyzed | Significance |

|---|---|---|

| Cystathionine β-Synthase (CBS) | Homocysteine + Serine → Cystathionine | First committed step in the reverse transsulfuration pathway. researchgate.net |

| Cystathionine γ-Lyase (CGL/CTH) | Cystathionine → Cysteine + α-ketobutyrate + Ammonia | Final step in endogenous cysteine synthesis. wikipedia.orgresearchgate.net |

Sulfate Reduction Pathways

While assimilatory sulfate reduction is a primary pathway for cysteine biosynthesis in plants, fungi, and many bacteria, it is not a direct pathway for cysteine synthesis in mammals. nih.govresearchgate.net In these organisms, inorganic sulfate is activated and reduced to sulfide, which is then incorporated into a carbon backbone to form cysteine. researchgate.netresearchgate.net

In mammals, the catabolism of cysteine is a significant source of sulfate. Cysteine can be oxidized by the enzyme cysteine dioxygenase (CDO) to form cysteine sulfinic acid. nih.govscilit.com This intermediate can be further metabolized to produce taurine and inorganic sulfate, which can be excreted. scilit.com This oxidative pathway is a key mechanism for removing excess cysteine and regulating its intracellular concentration. nih.govnih.gov When cysteine levels are high, CDO activity increases, channeling cysteine towards oxidative catabolism. scilit.comnih.gov

Interconversion of Cysteine and Cystine

Cysteine and cystine are readily interconvertible through oxidation-reduction (redox) reactions. wikipedia.orgpatsnap.com Cysteine contains a thiol (-SH) group, which is chemically reactive. youtube.com The oxidation of two cysteine molecules results in the formation of a disulfide bond (-S-S-), creating one molecule of cystine. patsnap.comstudy.com This reaction is reversible; the reduction of cystine breaks the disulfide bond and yields two molecules of cysteine. youtube.com

This redox cycle is fundamental to cellular redox homeostasis. nih.gov

Extracellularly : The environment is generally oxidizing, so the predominant form is cystine. nih.gov

Intracellularly : The environment is highly reducing, favoring the presence of cysteine. nih.govembopress.org

Once transported into the cell, cystine is rapidly reduced to cysteine. frontiersin.org This intracellular reduction is critical for making cysteine available for various cellular processes, including the synthesis of glutathione (GSH), a major cellular antioxidant. patsnap.comnb-chenrun.com The balance between intracellular cysteine and cystine is a key indicator of the cell's redox status. mdpi.com

Transport Mechanisms of Cystine Disulfoxide across Biological Membranes

The transport of cystine into cells is a critical process, as it is the primary source of intracellular cysteine for many cell types. cell.com This transport is mediated by specific protein systems on the cell membrane. The term "cystine disulfoxide" is not typically used in the context of specific transport mechanisms; rather, transport focuses on its precursor, cystine.

Role of Specific Transporters (e.g., system xCT, EAAT3)

Two major transport systems are responsible for the uptake of cystine and its reduced form, cysteine, into cells.

System xCT (SLC7A11/SLC3A2): This is a sodium-independent amino acid antiporter that imports one molecule of L-cystine in exchange for one molecule of intracellular L-glutamate. frontiersin.orgcell.comwikipedia.org It is a heterodimer composed of a light chain subunit, xCT (also known as SLC7A11), which provides the transport activity, and a heavy chain subunit, 4F2hc (or CD98), which helps traffic the transporter to the cell membrane. researchgate.netnih.gov System xCT is a primary mechanism for cystine uptake in many cell types and is crucial for the synthesis of glutathione, thereby protecting cells from oxidative stress. frontiersin.orgcell.comresearchgate.net

Excitatory Amino Acid Transporter 3 (EAAT3; also known as EAAC1 or SLC1A1): While primarily known as a glutamate transporter, EAAT3 is unique among the EAAT family in its ability to efficiently transport L-cysteine. nih.govsemanticscholar.org This transport is sodium-dependent. nih.gov EAAT3 is predominantly expressed in neurons and provides a direct pathway for neuronal cysteine uptake, which is vital for neuronal glutathione synthesis and protection against oxidative stress. nih.govnih.govwikipedia.org Mice lacking EAAT3 show decreased neuronal glutathione levels and increased evidence of oxidative stress. nih.gov

| Transporter System | Subunit(s) | Substrate(s) | Mechanism | Primary Location/Function |

|---|---|---|---|---|

| System xCT | xCT (SLC7A11), 4F2hc (SLC3A2) | Cystine (in), Glutamate (out) | Na+-independent antiporter frontiersin.orgwikipedia.org | Widespread; critical for GSH synthesis and redox balance. cell.comresearchgate.net |

| EAAT3 | EAAT3 (SLC1A1) | Cysteine, Glutamate, Aspartate | Na+-dependent symporter nih.govwikipedia.org | Neurons; direct neuronal cysteine uptake for GSH synthesis. nih.govwikipedia.org |

Regulation of Intracellular Cystine Levels via Transport

The intracellular concentration of cysteine is tightly regulated to meet cellular needs while preventing toxicity from excessive levels. nih.govnih.gov This regulation occurs at multiple levels, including the expression and activity of the transport systems.

The expression of system xCT (SLC7A11) is known to be upregulated in response to oxidative stress. researchgate.net This provides a feedback mechanism where cells under oxidative challenge can increase their capacity to import cystine, thereby boosting their glutathione synthesis and antioxidant defenses. frontiersin.orgresearchgate.net

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound “Cystine disulfoxide” that accurately addresses the provided outline.

The metabolic and cellular roles detailed in the outline, specifically concerning redox homeostasis, disulfide stress, and the programmed cell death pathway known as disulfidptosis, are overwhelmingly and explicitly attributed in scientific research to the compound Cystine .

Cystine is the disulfide dimer of the amino acid cysteine. Cystine disulfoxide is a further oxidized form of cystine, belonging to a class of compounds known as thiosulfinates. The current body of research, including the key studies that define and characterize disulfidptosis, identifies the accumulation of intracellular cystine and other disulfides—not cystine disulfoxide—as the trigger for this cell death pathway. cell.comnih.govwsu.eduaginganddisease.orgnih.gov

The mechanism of disulfidptosis involves the massive import of cystine into cells, which, under conditions of glucose starvation, depletes the cell of the reducing agent NADPH needed to convert cystine back to cysteine. wsu.eduaginganddisease.org This leads to a state of "disulfide stress," characterized by the accumulation of cystine and the subsequent formation of aberrant disulfide bonds in cytoskeletal proteins, ultimately causing cell death. nih.govnih.gov

To write an article attributing these specific roles and mechanisms to "Cystine disulfoxide" would be scientifically inaccurate and would misrepresent the findings of the cited research. The strict instruction to focus solely on "Cystine disulfoxide" cannot be fulfilled while also adhering to the provided outline, as the necessary factual information linking this specific compound to the outlined topics is not supported by the available literature.

Advanced Analytical and Spectroscopic Characterization of Cystine Disulfoxide

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for unraveling the intricate structural details of molecules like cystine disulfoxide. These methods provide insights into electronic structure, bonding, and molecular conformation.

X-ray Absorption Spectroscopy (XAS), particularly at the sulfur K-edge, is a powerful element-specific technique for probing the electronic structure and oxidation state of sulfur atoms. The near-edge X-ray absorption fine structure (XANES) region is highly sensitive to the chemical environment and oxidation state of sulfur. For sulfur-containing compounds, the energy position and shape of the sulfur K-edge absorption spectrum provide a distinct fingerprint.

Studies on related sulfur species, such as cysteine (thiol, S⁻¹) and cystine (disulfide, S-S), demonstrate clear spectral differences. The sulfur K-edge XANES spectrum of cystine, for example, exhibits a characteristic double-peak structure. The lower energy peak, typically around 2469.9 eV, is assigned to transitions into the antibonding σ(S–S) molecular orbital, while a higher energy peak at approximately 2471.5 eV corresponds to transitions into MOs with σ(S–C) character rsc.orgresearchgate.net. The presence of a sulfoxide (B87167) group (S=O) in cystine disulfoxide would introduce further spectral features, distinct from both thiols and disulfides. Research on methionine sulfoxide, for instance, shows an inflection point energy shift of approximately 2.8 eV higher compared to methionine, indicating the sensitivity of sulfur K-edge XAS to sulfoxide formation nih.govnih.gov. Therefore, sulfur K-edge XAS can be employed to identify and quantify the different sulfur oxidation states present in cystine disulfoxide.

Table 6.1.1: Representative Sulfur K-edge XANES Features for Sulfur Species

| Sulfur Species | Oxidation State | Characteristic Feature | Reference |

| Cysteine (thiol) | -1 | Single main absorption edge, typically around 2471 eV rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Cystine (disulfide) | -0.5 | Characteristic double peak: ~2469.9 eV (σ(S–S)) and ~2471.5 eV (σ(S–C)) rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Methionine Sulfoxide | +2 | Inflection point energy ~2.8 eV higher than methionine nih.govnih.gov | nih.govnih.gov |

Femtosecond spectroscopy, particularly time-resolved X-ray absorption spectroscopy (TR-XAS) at the sulfur K-edge, offers unparalleled insight into the ultrafast dynamics of chemical reactions involving sulfur bonds. Studies investigating the photochemistry of L-cystine have utilized this technique to probe the immediate consequences of UV irradiation on the disulfide bridge researchgate.netchemrxiv.orgnih.govresearchgate.net.

Upon excitation with femtosecond laser pulses, the disulfide bond in L-cystine undergoes homolytic cleavage, generating thiyl radicals as the primary photoproduct researchgate.netchemrxiv.orgnih.govresearchgate.net. These studies have revealed that the decay of these thiyl radicals occurs rapidly through geminate recombination, with a high quantum yield exceeding 80% within 20 picoseconds researchgate.netchemrxiv.orgnih.govresearchgate.net. Furthermore, these dynamics can coincide with the emergence of secondary products, such as perthiyl radicals, formed from vibrationally excited parent molecules researchgate.netchemrxiv.orgnih.gov. By monitoring spectral changes as a function of time delay between pump and probe pulses, femtosecond spectroscopy allows for the mapping of reaction pathways and kinetics on their intrinsic timescales. This methodology is crucial for understanding the transient states and rapid transformations that sulfur-containing molecules like cystine disulfoxide might undergo under photoexcitation or other energetic stimuli.

Table 6.1.2: Ultrafast Dynamics of L-Cystine Photolysis (UV Irradiation)

| Process | Observed Time Scale | Quantum Yield | Notes | Reference |

| Disulfide bond homolytic cleavage | Sub-picosecond | N/A | Formation of thiyl radicals | researchgate.netchemrxiv.orgnih.govresearchgate.net |

| Geminate recombination of thiyl radicals | < 20 ps | > 80% | Reformation of parent molecule or formation of secondary products | researchgate.netchemrxiv.orgnih.govresearchgate.net |

| Formation of broken disulfide bridges | < 1 ns | > 70% | Indicates rapid fragmentation | researchgate.netchemrxiv.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for determining the three-dimensional structure and conformational dynamics of molecules. While the disulfide bond itself (S-S) is diamagnetic and thus invisible in standard NMR spectra, its presence significantly influences the chemical environment of neighboring atoms, particularly the α and β carbons of the cysteine residues involved.

NMR spectroscopy can be used to map disulfide connectivity in peptides and proteins by employing strategies such as isotope labeling (¹³C and ¹⁵N) and analyzing Nuclear Overhauser Effect (NOE) correlations between protons in close spatial proximity nih.govresearchgate.net. These NOE constraints help define the folded structure and the specific pairings of cysteine residues. Furthermore, the redox state of cysteine residues can be inferred from ¹³C chemical shifts. Generally, the ¹³Cβ chemical shift of a cysteine residue in a reduced thiol form differs from that in an oxidized disulfide (cystine) form. A common observation is that ¹³Cβ shifts below approximately 32.0 ppm are indicative of a reduced thiol, while shifts above 35.0 ppm suggest an oxidized disulfide state frontiersin.org.

While specific NMR studies focusing solely on cystine disulfoxide are not extensively detailed in the provided literature, the principles applied to cystine and other disulfide-containing peptides are directly transferable. Analyzing the ¹³C chemical shifts of the cysteine residues within cystine disulfoxide would provide information about the redox state of the sulfur atoms, potentially distinguishing the disulfide sulfur from the sulfoxide sulfur. Conformational analysis would rely on NOE data to map the spatial arrangement of the molecule.

Table 6.1.3: Representative ¹³C Chemical Shifts for Cysteine Redox States

| Residue/State | ¹³Cα (ppm) | ¹³Cβ (ppm) | Redox State Indication | Reference |

| Cysteine | ~55-57 | ~27-30 | Reduced (Thiol) | frontiersin.org |

| Cystine | ~56-58 | ~34-37 | Oxidized (Disulfide) | frontiersin.org |

Note: These are generalized values; specific shifts depend on the surrounding molecular environment.

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry (MS) techniques are fundamental for identifying and quantifying molecules based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are particularly powerful for analyzing complex mixtures and identifying modified or transformed species.

High-resolution mass spectrometry is adept at identifying subtle structural modifications and adducts, making it invaluable for characterizing biotransformation products. In the context of sulfur-containing compounds, this includes identifying species resulting from oxidation, reduction, or conjugation. While studies directly analyzing "cystine disulfoxide" as a biotransformation product are not explicitly detailed, HRMS is routinely used to identify oxidized or modified sulfur species in biological systems.

Table 6.2.1: Mass Differences of Potential Cystine Oxidation Products

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference from Cystine (Da) | Potential Identification Feature |

| Cystine | C₆H₁₂N₂O₄S₂ | 300.0337 | - | Parent compound |

| Cystine disulfoxide | C₆H₁₂N₂O₅S₂ | 316.0286 | +16.0000 | Addition of one oxygen atom |

The quantitative analysis of small-molecule thiols and disulfides, such as cysteine and cystine, is critical for understanding cellular redox status and metabolic pathways. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted and highly sensitive method for this purpose researchgate.netashpublications.orgresearchgate.net.

These methods typically involve sample preparation steps, such as derivatization of thiols to stabilize them and improve ionization efficiency, followed by chromatographic separation. Tandem mass spectrometry then allows for highly specific detection and quantification by monitoring characteristic precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM). Studies have successfully quantified various thiols and disulfides, including cysteine, glutathione (B108866), and their conjugates, in biological matrices like plasma and blood researchgate.netashpublications.orgresearchgate.net. Applying such quantitative LC-MS/MS approaches to cystine disulfoxide would enable its precise measurement in complex biological samples, allowing researchers to track its concentration, metabolic fate, and role in cellular processes.

Table 6.2.2: Representative Analyte Quantification by LC-MS/MS

| Analyte | Typical Matrix | Detection Method | Key Application | Reference |

| Cysteine (thiol) | Plasma, Blood | LC-MS/MS | Redox status, metabolic studies | researchgate.netashpublications.orgresearchgate.net |

| Cystine (disulfide) | Plasma, Blood | LC-MS/MS | Redox status, metabolic studies | researchgate.netashpublications.orgresearchgate.net |

| Glutathione (GSH) | Cells, Plasma | LC-MS/MS | Antioxidant defense, cellular redox homeostasis | researchgate.netashpublications.orgresearchgate.net |

| Cysteine-Glycine | Plasma | LC-MS/MS | Biomarker for oxidative stress | researchgate.net |

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of sulfur-containing amino acids and their derivatives, including potential oxidized forms like cystine disulfoxide. High-Performance Liquid Chromatography (HPLC) is the most widely employed method due to its sensitivity, resolution, and versatility.

HPLC Methodology: The analysis of cystine and related compounds often involves specific preparative steps and chromatographic conditions. Given that cystine disulfoxide represents an oxidized form of the disulfide bond, its chromatographic behavior is expected to differ from that of native cystine due to altered polarity and chemical properties.

Derivatization: While direct detection of cystine is possible, derivatization is frequently used to enhance detectability or to analyze reduced forms (cysteine). For instance, thiols (like cysteine) can be derivatized with reagents such as 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) (CMQT) or monobromobimane, forming fluorescent or UV-absorbing adducts akjournals.comresearchgate.netnih.gov. If cystine disulfoxide is analyzed, derivatization might target specific functional groups or it might be analyzed directly if it possesses suitable chromophores or can be detected by mass spectrometry.

Column Selection: Reversed-phase HPLC (RP-HPLC) is commonly used, often employing C18 stationary phases akjournals.comnih.govnih.gov. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has also proven effective for separating a range of sulfur-containing biomolecules, including cysteine and cystine sielc.comsielc.comrsc.org. The choice of column is critical for achieving adequate separation of cystine disulfoxide from other related compounds.

Mobile Phase and Detection: Mobile phases typically consist of water and organic modifiers like acetonitrile (B52724) or methanol, often with buffers or ion-pairing agents such as sulfuric acid or trifluoroacetic acid (TFA) akjournals.comsielc.comsielc.comrsc.orgresearchgate.net. Detection is commonly achieved using UV detectors, often at wavelengths around 200-355 nm, depending on the analyte and any derivatization akjournals.comsielc.comsielc.com. Mass spectrometry (MS), particularly LC-MS/MS, offers high sensitivity and specificity for identifying and quantifying analytes, including oxidized species, by analyzing their mass-to-charge ratio and fragmentation patterns nih.govnih.govresearchgate.net.

Hypothetical Chromatographic Behavior of Cystine Disulfoxide: The presence of sulfoxide groups (S=O) in cystine disulfoxide would likely increase its polarity compared to cystine. This could result in shorter retention times on reversed-phase columns, assuming the primary interaction is hydrophobic. Conversely, depending on the specific mobile phase conditions and potential ionization states, its interaction with mixed-mode stationary phases might be altered significantly. Direct analysis without derivatization would be preferred if the compound exhibits sufficient UV absorbance or can be readily detected by MS.

Table 6.3.1: Typical Chromatographic Parameters for Related Sulfur-Containing Amino Acids

| Analyte | Technique | Column Type | Mobile Phase (Example) | Detection | Typical Retention Time (min) | Reference |

| Cysteine | HPLC-UV | C18 | Acetonitrile/Water with 0.1% TFA | UV (214 nm) | ~4-6 | akjournals.comnih.gov |

| Cystine | HPLC-UV | Primesep 100 | Acetonitrile/Water with 0.1% H₂SO₄ | UV (200 nm) | ~1.5-2 | sielc.comsielc.com |

| Cysteine | HPLC-UV | Primesep 100 | Acetonitrile/Water with 0.1% H₂SO₄ | UV (200 nm) | ~4-5 | sielc.comsielc.com |

| Cysteine | HPLC-Fluo | C18 (after deriv.) | Acetonitrile/Water with 0.1% TFA (derivatized w/ CMQT) | Fluorescence (355 nm) | ~7-9 | akjournals.com |

| Cysteine | HPLC-Fluo | C18 (after deriv.) | Acetonitrile/Water with buffer (derivatized w/ mBBr) | Fluorescence | ~8-10 | nih.gov |

Note: Retention times are approximate and highly dependent on specific gradient, flow rate, and column conditions. Data for "cystine disulfoxide" is not available in literature and would require experimental determination.

Strategies for Investigating Disulfide Bond Reactivity and Stability in vitro and in situ

Investigating the reactivity and stability of the disulfide bond in cystine disulfoxide involves understanding its susceptibility to chemical agents and environmental conditions. The presence of sulfoxide groups on the sulfur atoms would significantly influence these properties compared to native cystine.

Reactivity of the Disulfide Bond:

The disulfide bond (-S-S-) in cystine is known to undergo various reactions, primarily reduction and oxidation.

Reduction: Disulfide bonds can be readily reduced to their constituent thiol groups (-SH) by various reducing agents. Common reagents include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and glutathione wikipedia.orgcsic.essigmaaldrich.com. These agents facilitate thiol-disulfide exchange reactions, cleaving the S-S bond. The efficiency of reduction depends on the agent, its concentration, pH, and temperature. For cystine disulfoxide, the oxidized sulfur atoms might alter the susceptibility of the S-S bond to reduction, potentially requiring different conditions or reagents. For instance, the sulfoxide moiety itself might be prone to further reduction or other reactions.

Oxidation: Disulfide bonds can be further oxidized. Oxidation of a disulfide bond can yield a thiosulfinate (R-S(=O)-S-R'), which is a disulfide sulfoxide. These thiosulfinates are often considered initial oxidation products and can be unstable, potentially undergoing further oxidation to thiosulfonates (R-S(=O)₂-S-R') or cleavage to sulfonic acids (R-SO₃H) nih.govmdpi.com. Hydrogen peroxide is a common oxidant that can lead to these transformations mdpi.com. The presence of sulfoxide groups in cystine disulfoxide implies that it is already an oxidized form, making it potentially more susceptible to further oxidation or degradation.

Stability:

The stability of disulfide bonds is crucial for maintaining the structural integrity of peptides and proteins.

In vitro Stability: In controlled laboratory settings, the stability of cystine disulfoxide would be assessed by exposing it to various conditions (e.g., different pH values, temperatures, presence of oxidants or reductants) and monitoring its integrity over time using analytical methods described in Section 6.3. The sulfoxide modification is expected to influence stability, potentially making the molecule more prone to hydrolysis or reaction with nucleophiles or electrophiles compared to native cystine. For example, thiosulfinates, which are analogous to cystine disulfoxide, can be unstable and react further nih.govmdpi.com.

In situ Stability: Investigating stability in situ involves studying the compound within a more complex or biological environment. This could involve monitoring its presence and state in cell culture media or biological fluids. Challenges in in situ studies include preventing ex vivo artifacts and distinguishing the compound from endogenous species. Techniques like mass spectrometry or specialized fluorescent probes might be employed to monitor its presence and potential transformations in real-time or near real-time. The reducing environment of the cytoplasm, for instance, generally leads to the instability of disulfide bonds unless specific enzymes are present wikipedia.org.

Strategies for Investigation:

Controlled Reduction/Oxidation Studies: Incubating cystine disulfoxide with known concentrations of reducing agents (e.g., DTT, TCEP) or oxidizing agents (e.g., H₂O₂) and monitoring the disappearance of the parent compound and the appearance of new species (e.g., reduced thiols, further oxidized products) via HPLC or MS.

pH and Temperature Stability Assays: Exposing cystine disulfoxide to a range of pH values and temperatures and assessing its degradation or transformation over time.

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) or Circular Dichroism (CD) spectroscopy can provide insights into the structural and conformational stability of the molecule, although direct observation of the disulfide bond itself is challenging frontiersin.orgpnas.org. NMR can be particularly useful for characterizing the chemical environment of the sulfur atoms.

Computational Modeling: Theoretical calculations can predict the reactivity, stability, and preferred conformations of cystine disulfoxide, complementing experimental findings.

Table 6.4.1: Common Reducing Agents for Disulfide Bond Cleavage

| Reducing Agent | Typical Concentration Range | Reaction Time (Approx.) | Mechanism of Action | Notes |

| Dithiothreitol (DTT) | 1-20 mM | 30 min - 2 hours | Thiol-disulfide exchange; reduces disulfide bonds to thiols. | Effective in aqueous solutions; volatile byproducts. |

| Tris(2-carboxyethyl)phosphine (TCEP) | 1-10 mM | 15 min - 1 hour | Thiol-disulfide exchange; potent reductant, stable in aqueous solutions. | Effective over a wide pH range; can reduce other functional groups at higher concentrations. |

| Glutathione (GSH) | 1-10 mM | 1-2 hours | Thiol-disulfide exchange; naturally occurring biological reductant. | Less potent than DTT or TCEP; equilibrium favors reduction in reducing environments. |

| β-Mercaptoethanol (BME) | 1-20 mM | 30 min - 2 hours | Thiol-disulfide exchange; volatile and has a strong odor. | pKa of thiol is lower than DTT, favoring thiolate formation. |

Note: Concentrations and times are general guidelines and may need optimization based on the specific substrate and experimental conditions.

Theoretical and Computational Research on Cystine Disulfoxide

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) methods are quantum mechanical calculations used to investigate the electronic structure and properties of molecules from first principles.

DFT calculations have been applied to study the adsorption of cysteine and cystine on various surfaces, providing insights into the interactions at a molecular level. mdpi.comresearchgate.net These studies often analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to understand reaction mechanisms. mdpi.com For example, DFT has been used to investigate the interaction of cysteine with gold surfaces and pyrite, detailing bond lengths and adsorption energies. mdpi.comresearchgate.net

Furthermore, computational studies have analyzed the oxidation reactions of cysteine with various radical species using integrated quantum mechanical/molecular mechanical (QM/MM) levels of theory. nih.gov While these studies provide valuable information on the initial steps of sulfur oxidation, specific and detailed DFT calculations on the electronic structure of isolated cystine disulfoxide, such as its molecular orbital energies, electron density distribution, and vibrational frequencies, are not extensively reported in the literature.

Table 1: Representative DFT Calculation Parameters for Related Compounds

| Computational Method | Basis Set | Application | Reference |

|---|---|---|---|

| DFT (GGA-PBE) | Ultrashort Pseudopotentials | Adsorption of cysteine on pyrite | mdpi.com |

| G3(MP2)//B3LYP | Not Specified | Thermochemistry of L-cysteine and L-cystine | researchgate.net |

This table illustrates common computational methods used for sulfur-containing amino acids, which would be applicable to future studies on cystine disulfoxide.

Prediction of Redox Potentials and Reaction Energetics

The redox potential of a molecule is a measure of its tendency to acquire electrons and thereby be reduced. Computational methods, particularly those combining MD simulations with free-energy calculations, have been developed to predict the redox potentials of disulfide bonds in proteins. frontiersin.orgacs.org

These computational approaches often involve alchemical transformations, where a molecule is gradually changed from its oxidized to its reduced state in a simulation to calculate the free energy difference. acs.org This methodology has been successfully applied to various proteins to distinguish between structural and functional disulfide bonds based on their predicted redox potentials. frontiersin.org

Table 2: Computationally Predicted Redox Potentials of Disulfide Bonds in LOXL2

| Disulfide Bond | Calculated Redox Potential (mV) | Predicted Role | Reference |

|---|---|---|---|

| Cys351–Cys414 | -226 | Functional | frontiersin.org |

| Cys464–Cys530 | -231 | Functional | frontiersin.org |

| Cys477–Cys543 | -201 | Functional | frontiersin.org |

| Cys573–Cys625 | -273 | Functional | frontiersin.org |

| Cys579–Cys695 | -165 | Functional | frontiersin.org |

| Cys657–Cys673 | -191 | Functional | frontiersin.org |

This table shows examples of computationally predicted redox potentials for cystine residues within a protein, highlighting the utility of these methods. Similar approaches could be adapted to study the redox chemistry of cystine disulfoxide.

Modeling of Disulfide Loop Formation in Peptides and Proteins

The formation of disulfide bonds is critical for the correct folding and structural stability of many peptides and proteins. Computational models have been developed to simulate the process of oxidative folding, including the dynamic formation and breaking of disulfide bonds. acs.org

These models often involve specialized force fields or potential functions that can handle the transition between the reduced (thiol) and oxidized (disulfide) states of cysteine residues. acs.org Research in this area has provided insights into the folding pathways of complex protein structures, such as cystine-knot peptides. nih.govuq.edu.au Studies have examined how the constraints imposed by a cyclic backbone or the size of a cystine knot can influence the folding mechanism and the stability of folding intermediates. nih.govuq.edu.au

While these computational tools are sophisticated, their application has been focused on the formation of the cystine disulfide bond from two cysteine residues. The role of further oxidized species like cystine disulfoxide in the context of disulfide loop formation or rearrangement has not been a significant focus of computational modeling to date. Understanding how the presence of a sulfoxide (B87167) group on the disulfide bridge might affect the local conformation and the propensity for disulfide exchange would be a valuable area for future research.

Emerging Research Areas and Methodological Innovations

Development of Novel Probes for Disulfide Redox State Sensing

The transient and low-abundance nature of specific disulfide redox states, such as those involving cystine disulfoxide, necessitates the development of highly sensitive and specific molecular probes. These tools are essential for visualizing and quantifying the dynamics of disulfide metabolism in living cells.

Recent advancements have focused on creating probes that can selectively react with specific oxidized forms of sulfur-containing amino acids. While probes for general oxidative stress or for stable disulfides are more common, the challenge lies in designing probes that can distinguish between different oxidation states, such as a disulfide (S-S) and a disulfoxide (S-S=O).

Key characteristics of next-generation probes include:

High Specificity: The ability to react with a single type of disulfide oxidation state.

Rapid Reaction Kinetics: To capture transient intermediates in redox signaling.

High Sensitivity: Often achieved through fluorescence or mass spectrometry-based detection.

Cell Permeability: For in vivo imaging of intracellular disulfide redox states.

Researchers are exploring rational design strategies to tune the reactivity and selectivity of these probes. This involves modifying the chemical structure of the probe to favor interaction with the unique electronic and steric properties of species like cystine disulfoxide. While specific probes for cystine disulfoxide are still in early developmental stages, the principles established from developing probes for other reactive sulfur species are guiding this research.

Table 1: Comparison of Probe Technologies for Redox State Sensing

| Probe Type | Detection Principle | Target | Advantages | Challenges |

|---|---|---|---|---|

| Fluorescent Probes | Change in fluorescence upon reaction | Thiols, Disulfides, ROS | Real-time imaging, high sensitivity | Specificity for higher oxidation states |

| Mass Tag Probes | Covalent labeling for MS detection | Cysteine residues | High specificity and quantification | Requires cell lysis, potential for artifacts |

Strategies for Modulating Disulfide Bond Formation and Cleavage

Understanding the functional role of cystine disulfoxide requires methods to control its formation and cleavage. Modulating the enzymes and chemical environment that govern disulfide metabolism allows researchers to investigate the downstream consequences of the presence or absence of specific disulfide species.

Strategies for modulation can be broadly categorized into chemical and genetic approaches.

Chemical Modulators: This includes the use of small molecules that can act as oxidizing or reducing agents with varying specificities. For instance, researchers are investigating compounds that can selectively promote the oxidation of disulfide bonds to the disulfoxide state or, conversely, reduce the disulfoxide back to a disulfide. The development of such tools is critical for probing the reversibility and regulatory nature of this modification.

Genetic and Molecular Biology Approaches: These strategies involve the manipulation of enzymes involved in sulfur metabolism. This could include the overexpression or knockout of specific oxidoreductases that may be responsible for the formation or reduction of cystine disulfoxide. By observing the cellular phenotype upon such perturbations, researchers can infer the biological pathways in which this compound is involved.

A key area of investigation is the enzymatic machinery that might be responsible for generating or processing cystine disulfoxide. While the formation of cystine from cysteine is well-understood, the pathways leading to further oxidation in a controlled, biological context are less clear. Identifying these enzymes is a primary goal for developing more precise modulation strategies.

Integration of Multi-Omics Data for Comprehensive Disulfide Proteomics

A comprehensive understanding of the role of cystine disulfoxide in biology requires a systems-level approach. The integration of multiple "omics" datasets—such as proteomics, transcriptomics, and metabolomics—can provide a holistic view of the causes and consequences of changes in disulfide redox states.

Disulfide proteomics , a specialized area of proteomics, focuses on the large-scale identification and quantification of disulfide-bonded proteins. Mass spectrometry (MS) is the core technology for these studies. Advanced MS techniques are being developed to not only identify disulfide bonds but also to characterize their various oxidation states.

Key aspects of multi-omics integration for disulfide proteomics include:

Identifying Proteins with Oxidized Disulfides: Using specialized sample preparation and mass spectrometry workflows to enrich and identify peptides containing oxidized disulfide bonds, including potential disulfoxides.

Correlating with Gene Expression: Integrating proteomics data with transcriptomics (RNA-seq) to understand how cellular stress or signaling events lead to changes in the expression of genes involved in redox regulation, which in turn affects the disulfide proteome.

Linking to Metabolic State: Combining disulfide proteomics with metabolomics to connect the levels of redox-active metabolites (e.g., glutathione (B108866), NADPH) with the oxidation state of protein disulfides.

The computational analysis of these large, multi-layered datasets presents a significant challenge. Sophisticated bioinformatics tools and statistical methods are required to identify meaningful correlations and build predictive models of redox regulation. For example, identifying a correlation between the increased expression of a particular oxidoreductase, a change in the cellular metabolic profile, and the appearance of cystine disulfoxide on a specific set of proteins could provide strong evidence for a novel regulatory pathway.

Table 2: Multi-Omics Approaches in Disulfide Research

| Omics Type | Information Provided | Relevance to Cystine Disulfoxide |

|---|---|---|

| Proteomics | Identification and quantification of proteins and post-translational modifications. | Directly identifies proteins that may contain cystine disulfoxide. |

| Transcriptomics | Gene expression levels. | Identifies changes in the expression of enzymes that may regulate cystine disulfoxide levels. |

| Metabolomics | Levels of small molecule metabolites. | Measures the abundance of redox cofactors and precursors involved in sulfur metabolism. |

By integrating these diverse data streams, researchers aim to move beyond simply cataloging disulfide modifications to understanding the dynamic regulatory networks in which compounds like cystine disulfoxide play a functional role.

Q & A

What are the established methods for synthesizing and characterizing cystine disulfoxide in the laboratory?

Level: Basic

Answer:

Cystine disulfoxide is typically synthesized via controlled oxidation of cystine (a disulfide-linked cysteine dimer). Common oxidizing agents include hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) under anhydrous conditions. Post-synthesis, purification involves column chromatography or recrystallization. Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to confirm disulfoxide bond formation and stereochemistry. X-ray crystallography is critical for resolving spatial configurations, as seen in studies of analogous disulfoxides .

How can researchers address stereochemical complexities in cystine disulfoxide synthesis?

Level: Advanced

Answer:

Disulfoxides often form diastereomers due to chiral sulfur centers. To isolate specific stereoisomers, researchers should:

- Use chiral auxiliaries or enantioselective oxidation catalysts.

- Apply chiral chromatography (e.g., HPLC with chiral stationary phases).

- Perform crystallization under controlled conditions to favor desired stereoisomers, as demonstrated in meso-compound isolation via X-ray diffraction .

Advanced NMR techniques, such as NOESY or COSY, can further distinguish diastereomers .

What experimental strategies are recommended to resolve contradictions in disulfoxide stability data?

Level: Advanced

Answer:

Contradictions in stability data may arise from variations in reaction conditions (e.g., pH, temperature) or impurities. To address this:

- Systematically replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Use high-purity solvents and reagents to minimize side reactions.

- Compare thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data to assess thermal stability.

- Cross-validate findings with computational models (e.g., density functional theory (DFT) for bond dissociation energies) .

How should researchers design experiments to evaluate the biological relevance of cystine disulfoxide?

Level: Advanced

Answer:

To study biological activity:

- In vitro assays: Use cell cultures to assess cytotoxicity or antioxidant properties. Include controls (e.g., reduced cystine, glutathione) to benchmark activity.

- Kinetic studies: Monitor disulfoxide reduction rates in simulated physiological conditions (e.g., presence of thiols like cysteine).

- Spectroscopic tracking: Employ UV-Vis or fluorescence spectroscopy to detect intermediate species during redox reactions.

Ensure statistical rigor by calculating error margins and using ANOVA for multi-group comparisons .

What safety protocols are critical when handling cystine disulfoxide in the lab?

Level: Basic

Answer:

- Work in a fume hood to avoid inhalation of fine particulates .

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store the compound in airtight containers at 2–8°C to prevent degradation .

- Consult Safety Data Sheets (SDS) for emergency procedures and incompatibility risks (e.g., strong reducing agents) .

How can computational chemistry enhance understanding of cystine disulfoxide’s reactivity?

Level: Advanced

Answer:

- DFT calculations: Model disulfoxide bond polarization and reaction pathways (e.g., nucleophilic attack sites).

- Molecular dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities.

- Compare computational results with experimental spectroscopic data (e.g., NMR chemical shifts, IR stretching frequencies) to validate models .

What are best practices for documenting cystine disulfoxide synthesis in research publications?

Level: Basic

Answer:

- Provide detailed experimental procedures, including reagent ratios, reaction times, and purification steps.

- Report characterization data (NMR peaks, XRD parameters) in supplementary materials.

- For reproducibility, specify equipment models (e.g., Bruker NMR spectrometer) and software used for data analysis (e.g., Gaussian for DFT) .

How should researchers formulate hypotheses about cystine disulfoxide’s role in redox biology?

Level: Advanced

Answer:

- Base hypotheses on literature gaps (e.g., limited data on disulfoxide-thiol exchange kinetics).

- Use the PICO framework: Define P opulation (e.g., cellular systems), I ntervention (disulfoxide exposure), C omparison (other oxidants), and O utcome (redox potential modulation).

- Test hypotheses via controlled experiments, such as measuring glutathione depletion rates in disulfoxide-treated cells .

What methodologies are effective in analyzing disulfoxide degradation products?

Level: Advanced

Answer:

- Liquid chromatography-mass spectrometry (LC-MS): Identify degradation byproducts (e.g., sulfinic acids, thiosulfinates).

- Electron paramagnetic resonance (EPR): Detect radical intermediates during thermal or photolytic degradation.

- Isotopic labeling: Use S-labeled cystine disulfoxide to trace sulfur redistribution pathways .

How can researchers optimize reaction yields for cystine disulfoxide derivatives?

Level: Basic

Answer:

- Screen oxidizing agents (e.g., compare mCPBA vs. oxone).

- Optimize solvent polarity (e.g., dichloromethane for non-polar intermediates).

- Monitor reaction progress via thin-layer chromatography (TLC) to terminate at peak yield.

- Report yield calculations as molar percentages, including error ranges for triplicate runs .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.